2-Amino-6-methoxy-3-phenylquinoline hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methoxy-3-phenylquinoline hydrochloride typically involves the reaction of 2-amino-6-methoxyquinoline with phenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methoxy-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-Amino-6-methoxy-3-phenylquinoline hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Amino-6-methoxy-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methoxyquinoline
- 3-Phenylquinoline
- 6-Methoxyquinoline
Uniqueness
2-Amino-6-methoxy-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups on the quinoline ring enhances its reactivity and potential for forming diverse chemical derivatives . This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1173263-63-2 |
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Molecular Formula |
C16H15ClN2O |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
6-methoxy-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C16H14N2O.ClH/c1-19-13-7-8-15-12(9-13)10-14(16(17)18-15)11-5-3-2-4-6-11;/h2-10H,1H3,(H2,17,18);1H |
InChI Key |
DPZOKGUAGNAUJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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